molecular formula C9H20ClNO B2587454 4-Ethoxy-2,6-dimethylpiperidine;hydrochloride CAS No. 2445785-97-5

4-Ethoxy-2,6-dimethylpiperidine;hydrochloride

Cat. No.: B2587454
CAS No.: 2445785-97-5
M. Wt: 193.72
InChI Key: GJQCRHOSLOUKTD-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-dimethylpiperidine hydrochloride is a chemical compound with the CAS Number: 2445785-97-5 . It has a molecular weight of 193.72 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-ethoxy-2,6-dimethylpiperidine hydrochloride . The InChI code is 1S/C9H19NO.ClH/c1-4-11-9-5-7 (2)10-8 (3)6-9;/h7-10H,4-6H2,1-3H3;1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photochemical Dimerization and Coordination Chemistry

Research on compounds such as 2-aminopyridines and 2-pyridones has shown that ultraviolet irradiation in acidic solutions can lead to the formation of photodimers, which possess unusual chemical and physical properties (Taylor & Kan, 1963). Additionally, coordination chemistry studies have utilized derivatives of 2-pyridone as bridging ligands in metal complexes, indicating their potential in creating polymetallic arrays and modeling interactions with biological molecules (Rawson & Winpenny, 1995).

Synthesis and Fluorescence Studies

The synthesis of novel fluorescent probes for β-amyloids showcases the application of piperidine derivatives in the development of diagnostic tools for diseases like Alzheimer's (Fa et al., 2015). This research avenue suggests that similar structures, including 4-Ethoxy-2,6-dimethylpiperidine hydrochloride, could potentially be modified for fluorescence-based bioimaging or therapeutic applications.

Antimicrobial and Anticancer Activity

Investigations into the chemical compositions of natural extracts and their derivatives have highlighted significant antimicrobial and anticancer activities (Aravind et al., 2014). Such studies provide a rationale for examining the biological activities of structurally related synthetic compounds, including piperidine derivatives, in search of new drug candidates.

Stereochemistry and Polymer Science

The stereochemical synthesis of piperidine derivatives and their application in polymer science (Mollet et al., 2011) indicates the relevance of these compounds in material science and organic chemistry. The controlled ring transformation and polymerization processes could be of interest for the design of novel materials with specific properties.

Fungicide Mechanism of Action

Research into the mechanism of action of certain fungicides has uncovered their interaction with cellular components, suggesting the potential for piperidine derivatives to be explored for agrochemical applications (Radzuhn & Lyr, 1984).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-ethoxy-2,6-dimethylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO.ClH/c1-4-11-9-5-7(2)10-8(3)6-9;/h7-10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQCRHOSLOUKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(NC(C1)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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